
N-((5-(Dimethylamino)-1-naphthyl)sulphonyl)-L-cystine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((5-(Dimethylamino)-1-naphthyl)sulphonyl)-L-cystine is a compound that features a naphthalene ring substituted with a dimethylamino group and a sulfonyl group, which is further linked to the amino acid L-cystine. This compound is known for its fluorescent properties and is widely used in biochemical research, particularly in the study of protein interactions and dynamics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(Dimethylamino)-1-naphthyl)sulphonyl)-L-cystine typically involves the reaction of 5-(dimethylamino)-1-naphthalenesulfonyl chloride with L-cystine. The reaction is carried out in an organic solvent such as acetonitrile, with the presence of a base like sodium hydrogen carbonate to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-((5-(Dimethylamino)-1-naphthyl)sulphonyl)-L-cystine undergoes several types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can react with various nucleophiles, such as amines, to form sulfonamide derivatives.
Oxidation and Reduction: The compound can participate in redox reactions, particularly involving the cystine moiety, which can be oxidized to cysteine or reduced back to cystine.
Common Reagents and Conditions
Nucleophiles: Amines and other nucleophiles are commonly used in substitution reactions.
Oxidizing Agents: Hydrogen peroxide or other mild oxidizing agents can be used for oxidation reactions.
Reducing Agents: Dithiothreitol (DTT) or other reducing agents are used for reduction reactions.
Major Products
Sulfonamide Derivatives: Formed from substitution reactions with amines.
Oxidized or Reduced Cystine/Cysteine: Products of redox reactions involving the cystine moiety.
Wissenschaftliche Forschungsanwendungen
N-((5-(Dimethylamino)-1-naphthyl)sulphonyl)-L-cystine is extensively used in scientific research due to its fluorescent properties. Some key applications include:
Protein Sequencing and Analysis: Used as a fluorescent tag for identifying and studying proteins.
Fluorescence Resonance Energy Transfer (FRET): Employed in FRET studies to investigate protein folding and interactions.
Biochemical Assays: Utilized in various assays to detect and quantify biomolecules.
Cell Imaging: Applied in fluorescence microscopy for visualizing cellular components and processes.
Wirkmechanismus
The primary mechanism of action of N-((5-(Dimethylamino)-1-naphthyl)sulphonyl)-L-cystine involves its ability to form stable fluorescent adducts with amino groups in proteins and other biomolecules. The compound’s fluorescence properties allow it to act as a probe, enabling the detection and analysis of molecular interactions and dynamics. The dimethylamino group enhances the compound’s fluorescence, making it highly sensitive and suitable for various analytical techniques .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(Dimethylamino)naphthalene-1-sulfonyl chloride: A precursor to N-((5-(Dimethylamino)-1-naphthyl)sulphonyl)-L-cystine, used in similar applications.
Dansylamide: Another fluorescent compound with similar properties but different structural features.
Uniqueness
This compound is unique due to its combination of a fluorescent naphthalene ring and the amino acid L-cystine. This structure allows it to interact specifically with proteins and other biomolecules, making it highly valuable in biochemical research. Its enhanced fluorescence and stability compared to other similar compounds make it a preferred choice for many applications .
Eigenschaften
CAS-Nummer |
32442-99-2 |
|---|---|
Molekularformel |
C18H23N3O6S3 |
Molekulargewicht |
473.6 g/mol |
IUPAC-Name |
(2R)-2-amino-3-[[(2R)-2-carboxy-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]ethyl]disulfanyl]propanoic acid |
InChI |
InChI=1S/C18H23N3O6S3/c1-21(2)15-7-3-6-12-11(15)5-4-8-16(12)30(26,27)20-14(18(24)25)10-29-28-9-13(19)17(22)23/h3-8,13-14,20H,9-10,19H2,1-2H3,(H,22,23)(H,24,25)/t13-,14-/m0/s1 |
InChI-Schlüssel |
USWIMCHOXDPGKC-KBPBESRZSA-N |
SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC(CSSCC(C(=O)O)N)C(=O)O |
Isomerische SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N[C@@H](CSSC[C@@H](C(=O)O)N)C(=O)O |
Kanonische SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC(CSSCC(C(=O)O)N)C(=O)O |
| 32442-99-2 | |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


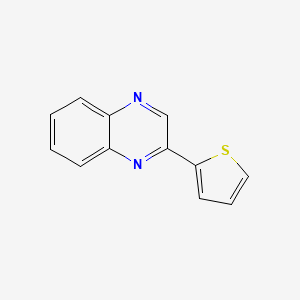
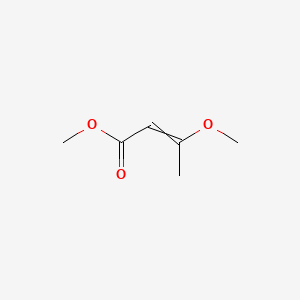
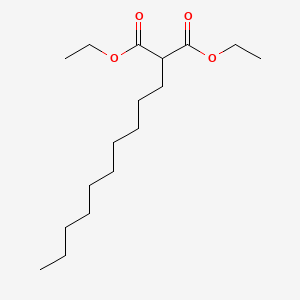
![6-Methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1616408.png)
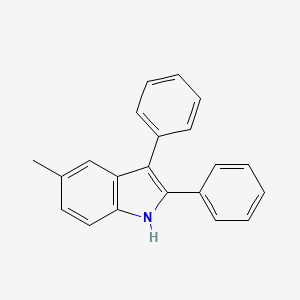
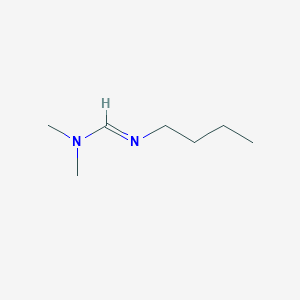
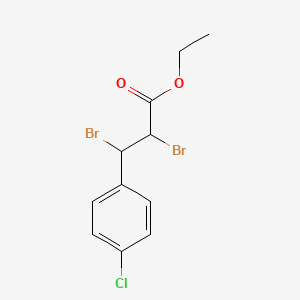
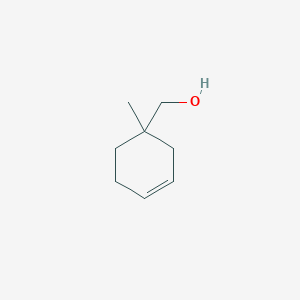
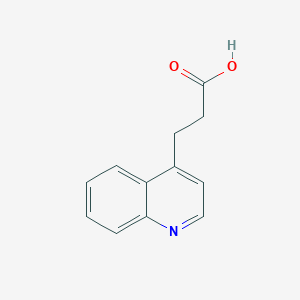
![6-Chloro-3-ethylbenzo[d]thiazol-2(3H)-one](/img/structure/B1616419.png)
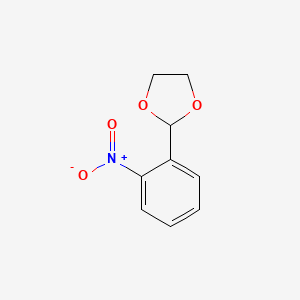
![3-Chloro-1-methylbenzo[f]quinoline](/img/structure/B1616422.png)
![2-[2-[2-(4-Octylphenoxy)ethoxy]ethoxy]ethanol](/img/structure/B1616425.png)

